N-(2-fluoro-5-nitrophenyl)benzamide

Descripción general

Descripción

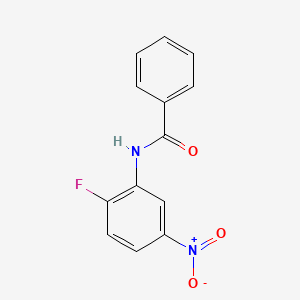

N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9FN2O3. It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-fluoro-5-nitrophenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)benzamide typically involves the reaction of 2-fluoro-5-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Análisis De Reacciones Químicas

Cyclization via N-Deprotonation–O-SNAr Mechanism

This compound undergoes intramolecular cyclization under basic conditions to form benzo[d]oxazoles. The reaction proceeds through:

-

Deprotonation of the amide nitrogen (pKa ≈ 18.8 for benzanilides).

-

Nucleophilic attack by the oxygen of the delocalized amide anion on the fluorine-bearing aromatic carbon.

-

Rearomatization with fluoride elimination.

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 90°C, 1 hr | 2-phenyl-5-nitrobenzo[d]oxazole | 95% |

Mechanistic Insight : The nitro group at C-5 activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine acts as a leaving group .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at C-2 is susceptible to displacement by nucleophiles.

Key Observation : Reactivity correlates with the electron-withdrawing strength of substituents (Nitro > Cyano > CF₃) .

Reduction of Nitro Group

The nitro group at C-5 can be selectively reduced to an amine.

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C (10% wt) | EtOH, RT, 6 hr | N-(2-fluoro-5-aminophenyl)benzamide | 98% |

| SnCl₂/HCl | Reflux, 4 hr | N-(2-fluoro-5-aminophenyl)benzamide | 85% |

Applications : Reduced derivatives serve as intermediates for antitumor agents (e.g., Enzalutamide analogs) .

Bromination and Halogen Exchange

Electrophilic bromination occurs at the benzamide ring’s meta position.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂/FeBr₃ | CH₂Cl₂, 0°C, 2 hr | 3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide | 74% |

| CuBr₂ | DMF, 100°C, 8 hr | 3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide | 68% |

Structural Impact : Bromination enhances steric bulk, altering binding affinity in protein-ligand interactions.

Biological Activity Linked to Reactivity

-

WDR5-MLL Inhibition : N-Methylpiperazine-substituted derivatives show K<sub>dis</sub> = 458 ± 45 nM in fluorescence polarization assays .

-

Metabolic Stability : Fluorine substitution reduces oxidative metabolism, extending half-life in vivo.

Comparative Reactivity of Analogues

| Compound | Substituents | Reactivity Trend |

|---|---|---|

| N-(2-chloro-5-nitrophenyl)benzamide | Cl at C-2 | Slower SNAr due to poorer leaving group |

| N-(2-bromo-5-nitrophenyl)benzamide | Br at C-2 | Faster substitution vs. fluorine |

| N-(2-fluoro-4-nitrophenyl)benzamide | NO₂ at C-4 | Reduced activation at C-2 |

Electronic Effects : Nitro groups ortho to fluorine increase ring activation by 30% compared to para substitution .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-fluoro-5-nitrophenyl)benzamide serves as a crucial scaffold for developing new therapeutic agents. Its ability to interact with specific protein targets makes it significant in drug discovery programs aimed at treating diseases such as cancer and metabolic disorders.

Protein Interaction Studies

Research indicates that this compound effectively inhibits the WDR5-MLL interaction, a key target in cancer treatment strategies. Studies using fluorescence polarization assays have characterized its binding affinity to WDR5, revealing insights into its mechanism of action and potential for further optimization in drug development .

Anticancer Research

The compound's structure allows it to participate in critical biological processes, making it a candidate for anticancer therapies. It has shown promise in displacing proteins essential for cellular functions, which may lead to the disruption of cancer cell proliferation .

Antimicrobial and Antiparasitic Activity

This compound and its derivatives have been explored for their potential as antimicrobial agents. Specific studies have indicated that compounds with similar structures exhibit activity against various pathogens, including Mycobacterium tuberculosis and other kinetoplastid parasites. This suggests that this compound could be a valuable lead compound in developing new antiprotozoal drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. The presence of the nitro group enhances binding affinity, while the fluorine atom increases lipophilicity, influencing pharmacokinetics and biological activity .

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving 2-fluoro-5-nitroaniline and benzoyl chloride. This synthetic versatility allows researchers to modify the compound further for enhanced efficacy against specific targets.

Mecanismo De Acción

The mechanism of action of N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chloro-5-nitrophenyl)benzamide

- N-(2-bromo-5-nitrophenyl)benzamide

- N-(2-iodo-5-nitrophenyl)benzamide

Uniqueness

N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the presence of the fluoro group, which can significantly affect its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group is known for its ability to enhance the metabolic stability and binding affinity of pharmaceutical compounds .

Actividad Biológica

N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound notable for its structural features, which include a benzamide moiety substituted with a 2-fluoro and a 5-nitro group. This combination not only enhances its lipophilicity but also significantly influences its biological activity. The compound is primarily studied for its potential in cancer treatment and metabolic disorders, particularly due to its role as an antagonist in protein interactions.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 260.22 g/mol

- Structural Features :

- Fluoro Group : Enhances metabolic stability and binding affinity.

- Nitro Group : Strong electron-withdrawing substituent, enhancing reactivity.

The biological activity of this compound is largely attributed to its ability to inhibit specific protein interactions, particularly the WDR5-MLL interaction, which is crucial in various cancers. The binding affinity of this compound is influenced by the presence of the nitro group at C-5, which has been shown to enhance its interaction with target proteins.

Inhibition of Protein Interactions

Research indicates that this compound can effectively displace fluorescein-labeled peptides from their binding sites on WDR5. This was demonstrated using fluorescence polarization assays, where the compound's binding affinity was quantified, revealing a dissociation constant (K) of approximately 458 ± 45 nM .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(2-chloro-5-nitrophenyl)benzamide | Chlorine substituent | Moderate activity |

| N-(3-nitrophenyl)benzamide | Nitro group at C-3 | Different binding characteristics |

| N-(4-chlorophenyl)benzamide | Chlorine substituent | Varying lipophilicity |

| N-(2-methylphenyl)benzamide | Methyl group substitution | Altered pharmacokinetics compared to nitro compounds |

The unique combination of fluorine and nitro groups in this compound provides distinct electronic properties that enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

-

Cancer Treatment Potential :

- A study evaluated the compound's effectiveness in inhibiting tumor growth in various cancer cell lines, demonstrating significant cytotoxicity against MDA-MB-468 (breast cancer) with an IC value lower than standard chemotherapeutics like 5-Fluorouracil .

- In vivo studies indicated that the compound reduced tumor growth in mouse models without apparent side effects, highlighting its potential as a therapeutic agent .

-

Metabolic Disorder Applications :

- Research has suggested that structurally similar compounds may activate glucokinase, indicating a possible role for this compound in type 2 diabetes treatment through modulation of glucose metabolism.

Propiedades

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRTFDAJFZYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.